2-(4-Ethynylphenyl)acetic acid 2-(4-Ethynylphenyl)acetic acid
Brand Name: Vulcanchem
CAS No.: 213622-93-6
VCID: VC4772431
InChI: InChI=1S/C10H8O2/c1-2-8-3-5-9(6-4-8)7-10(11)12/h1,3-6H,7H2,(H,11,12)
SMILES: C#CC1=CC=C(C=C1)CC(=O)O
Molecular Formula: C10H8O2
Molecular Weight: 160.172

2-(4-Ethynylphenyl)acetic acid

CAS No.: 213622-93-6

Cat. No.: VC4772431

Molecular Formula: C10H8O2

Molecular Weight: 160.172

* For research use only. Not for human or veterinary use.

2-(4-Ethynylphenyl)acetic acid - 213622-93-6

Specification

CAS No. 213622-93-6
Molecular Formula C10H8O2
Molecular Weight 160.172
IUPAC Name 2-(4-ethynylphenyl)acetic acid
Standard InChI InChI=1S/C10H8O2/c1-2-8-3-5-9(6-4-8)7-10(11)12/h1,3-6H,7H2,(H,11,12)
Standard InChI Key CHUNGOPSLGEUGA-UHFFFAOYSA-N
SMILES C#CC1=CC=C(C=C1)CC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Features

2-(4-Ethynylphenyl)acetic acid consists of a phenyl ring substituted with an ethynyl group (-C≡CH) at the para position and an acetic acid (-CH2_2COOH) group at the ortho position relative to the ethynyl substituent. The molecular structure imparts distinct electronic and steric properties:

  • Molecular formula: C10H8O2\text{C}_{10}\text{H}_{8}\text{O}_{2}

  • Molecular weight: 160.17 g/mol

  • IUPAC name: 2-(4-Ethynylphenyl)acetic acid

  • SMILES notation: C#CC1=CC=C(C=C1)CC(=O)O

The ethynyl group’s sp-hybridized carbon atoms enhance reactivity toward cycloaddition and metal-catalyzed coupling reactions, while the carboxylic acid group facilitates salt formation and hydrogen bonding .

Spectroscopic and Computational Data

Computational analyses predict key physicochemical properties:

  • LogP (octanol-water partition coefficient): 1.82 (indicating moderate hydrophobicity)

  • Hydrogen bond donors/acceptors: 1/2

  • Topological polar surface area: 37.3 Ų

Experimental spectral data (e.g., 1H^1\text{H} NMR, IR) align with theoretical predictions, confirming the presence of characteristic ethynyl (C≡C-H stretch at ~3300 cm1^{-1}) and carboxylic acid (O-H stretch at ~2500–3000 cm1^{-1}) functional groups .

Synthetic Methodologies

Laboratory-Scale Synthesis

A common route involves Sonogashira coupling between 4-iodophenylacetic acid and acetylene, as outlined in analogous protocols for ethynyl-substituted aromatics :

4-Iodophenylacetic acid+HC≡CSiMe3Pd(PPh3)4,CuI2-(4-Ethynylphenyl)acetic acid+SiMe3I\text{4-Iodophenylacetic acid} + \text{HC≡CSiMe}_3 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{CuI}} \text{2-(4-Ethynylphenyl)acetic acid} + \text{SiMe}_3\text{I}

Reaction conditions:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

  • Co-catalyst: Copper(I) iodide (10 mol%)

  • Solvent: Triethylamine/DMF (1:1 v/v)

  • Temperature: 60°C, 12 hours

  • Yield: 68–72% after purification via recrystallization (ethanol/water) .

Industrial Production Challenges

Scaling this synthesis requires addressing:

  • Cost of palladium catalysts: Substituting with nickel-based catalysts reduces expenses but lowers yield.

  • Acetylene handling: Safe storage and delivery systems (e.g., using trimethylsilylacetylene as a stable precursor).

  • Purification: Continuous flow chromatography improves efficiency for large batches.

Reactivity and Functionalization

Click Chemistry Applications

The ethynyl group undergoes azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles, a reaction leveraged in polymer science and bioconjugation:

2-(4-Ethynylphenyl)acetic acid+R-N3CuSO4,sodium ascorbateTriazole-linked conjugate\text{2-(4-Ethynylphenyl)acetic acid} + \text{R-N}_3 \xrightarrow{\text{CuSO}_4, \text{sodium ascorbate}} \text{Triazole-linked conjugate}

Examples:

  • Bioconjugates: Covalent attachment to proteins via lysine residues.

  • Dendrimers: Ethynyl groups serve as branching points for dendritic growth .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Heck, Suzuki) enable aryl-aryl bond formation, expanding access to π-conjugated systems for optoelectronic materials:

2-(4-Ethynylphenyl)acetic acid+Ar-B(OH)2Pd(OAc)2Biaryl derivatives\text{2-(4-Ethynylphenyl)acetic acid} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(OAc)}_2} \text{Biaryl derivatives}

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